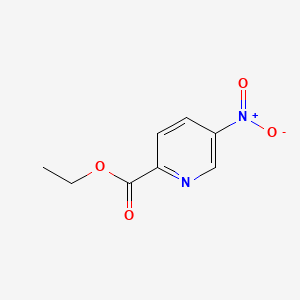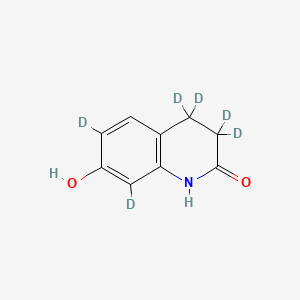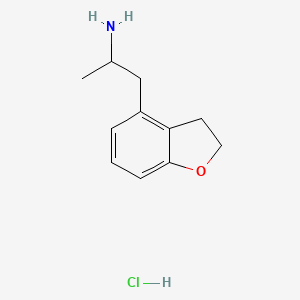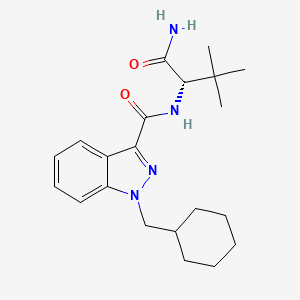![molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide CAS No. 364056-54-2](/img/structure/B592696.png)
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide
Overview
Description
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is a chemical compound with the molecular formula C6H11F3N2O2. It is characterized by the presence of trifluoromethyl and hydroxyethylamino groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxyethylamino group facilitates binding to specific active sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide can be compared with other similar compounds such as:
This compound: This compound shares a similar structure but may differ in its reactivity and applications.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)



![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)






